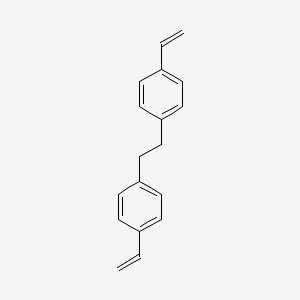

1,2-Bis(4-vinylphenyl)ethane

Description

Significance as a Crosslinking Agent in Polymer Science

1,2-Bis(4-vinylphenyl)ethane (BVPE) serves as a crucial crosslinking agent in polymer science. Its bifunctional nature, with vinyl groups at both ends of the molecule, allows it to form bridges between linear polymer chains, creating a three-dimensional network structure. This crosslinking process is fundamental to the production of thermosetting polymers, which are known for their enhanced mechanical strength, thermal stability, and chemical resistance compared to their non-crosslinked counterparts.

The structure of BVPE imparts desirable properties to the resulting polymers. The rigid phenylethane core contributes to the thermal stability and mechanical robustness of the crosslinked material. Research has shown that BVPE can be effectively used to crosslink various polymers, including poly(phenylene oxide) (PPO) and its derivatives. researchgate.netresearchgate.net For instance, blending BVPE with a modified PPO, poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) (Allyl-PPE), results in a thermosetting material with a low dielectric loss, making it suitable for applications in high-frequency electronics. researchgate.netresearchgate.net The use of BVPE as a crosslinking agent can lower the curing temperature of such blends to 250 °C or less. researchgate.net

The concentration of BVPE in a polymer matrix can be tailored to control the crosslink density, which in turn influences the final properties of the material. This tunability allows for the creation of materials with a wide range of mechanical and thermal characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C18H18 chemicalbook.com |

| Molar Mass | 234.34 g/mol chemicalbook.com |

| Appearance | Solid sigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and xylene |

Role in Contemporary Polymerization Methodologies

The vinyl groups in this compound make it highly amenable to various polymerization techniques, particularly those involving free radical mechanisms. Its application is prominent in the fabrication of monolithic chromatography columns, where it can be polymerized to create a continuous porous rod that serves as the stationary phase. nih.govchromatographyonline.com

One notable advancement is the use of BVPE in thermally initiated polymerization to create monolithic columns with exceptional separation efficiency. nih.gov Researchers have discovered that by carefully controlling the polymerization time, they can manipulate the porous structure of the resulting poly(this compound) monolith. nih.govresearchgate.net Shorter polymerization times, in the range of 45-60 minutes, have been shown to yield monoliths with a high surface area and a desirable bimodal pore size distribution, consisting of both mesopores and macropores. nih.govresearchgate.net This structure is highly effective for the high-performance liquid chromatography (HPLC) separation of small molecules, achieving efficiencies of up to 72,000 plates/m. chromatographyonline.comchromatographyonline.com

Furthermore, BVPE has been utilized in living cationic polymerization to synthesize star-shaped polymers. acs.org In this process, living polymer chains are linked together by the divinyl compound, resulting in a core-shell structure. The choice of the divinyl compound, such as BVPE, is critical to the successful formation of these complex polymer architectures. acs.org

The compound has also been explored in other controlled polymerization techniques. For instance, a derivative, 1,2-bis(4-vinylbenzyloxy)ethane, has been used in atom transfer radical polyaddition (ATRP) reactions to synthesize linear functionalized polyesters. rsc.org While direct use of BVPE in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is less documented in the provided search results, the principles of RAFT are applicable to a wide range of vinyl monomers, suggesting potential for its use in this controlled radical polymerization method. sigmaaldrich.com

| Polymerization Time | Resulting Properties | Application |

|---|---|---|

| Short (e.g., 60 min) | High surface area (e.g., 102 m²/g), bimodal pore distribution. nih.gov | High-efficiency separation of small molecules. nih.govchromatographyonline.comchromatographyonline.com |

| Long (e.g., 10 h) | Lower surface area (e.g., 32 m²/g), poor column performance. nih.gov | Less suitable for high-performance separations. nih.gov |

Scope of Academic Investigation

Academic research on this compound is diverse, reflecting its versatility in materials science. A significant portion of the research focuses on its application in separation science, particularly in the development of novel monolithic stationary phases for HPLC. nih.govchromatographyonline.comchromatographyonline.comnih.gov Studies have systematically investigated the influence of polymerization conditions, such as time and porogen composition, on the morphology and chromatographic performance of BVPE-based monoliths. nih.govresearchgate.net

Another major area of investigation is the development of high-performance polymers with tailored thermal and dielectric properties for the electronics industry. researchgate.netresearchgate.net Research in this domain explores the use of BVPE as a crosslinker to enhance the properties of various polymer systems, such as poly(phenylene ether). researchgate.netresearchgate.net

The synthesis of complex polymer architectures, like star-shaped polymers, using BVPE as a linking agent in living polymerization processes, is also a subject of academic inquiry. acs.org Furthermore, the synthesis of BVPE itself and its derivatives is an ongoing area of study, with methods like Grignard coupling and Wurtz coupling being employed. The exploration of related bis(vinylphenyl)alkane structures and their potential as comonomers in anionic polymerization further broadens the scope of research. google.com

The fundamental understanding of the polymerization kinetics and the resulting polymer structure-property relationships remains a key focus of academic investigation. This includes studying the copolymerization of BVPE with other monomers, such as methylstyrene, to create materials with specific functionalities and performance characteristics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453919 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48174-52-3 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis 4 Vinylphenyl Ethane

Grignard Coupling Reactions

Grignard reactions are a cornerstone in carbon-carbon bond formation and have been effectively applied to the synthesis of 1,2-Bis(4-vinylphenyl)ethane. This approach involves the formation of a highly reactive organomagnesium halide (Grignard reagent), which then couples with a suitable substrate.

While direct coupling of diphenylethylene with vinyl compounds presents a conceptual pathway, the more documented Grignard syntheses for this specific structure involve building the molecule from smaller, functionalized precursors. A common strategy involves the coupling of a Grignard reagent derived from a vinyl-substituted benzyl (B1604629) halide.

A prominent and effective method for synthesizing this compound is the homocoupling of a Grignard reagent prepared from p-vinylbenzyl chloride (which can also be referred to as 4-chloromethylstyrene). In this process, metallic magnesium reacts with p-vinylbenzyl chloride in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-vinylbenzylmagnesium chloride.

The subsequent coupling of this Grignard reagent is often facilitated by the presence of a catalyst. While self-coupling can occur, the reaction is typically promoted by transition metal catalysts to achieve higher yields. For instance, the use of cobalt(II) chloride (CoCl₂) has been reported to effectively catalyze the homocoupling of the Grignard reagent, leading to the formation of the desired this compound. The reaction proceeds by reductive elimination from a diorganocobalt intermediate.

Table 1: Grignard Coupling of p-Vinylbenzyl Chloride

| Parameter | Details |

|---|---|

| Starting Material | p-Vinylbenzyl chloride |

| Reagent | Magnesium (Mg) turnings |

| Catalyst | Cobalt(II) chloride (CoCl₂) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Typical Yield | 50-60% |

| Product | this compound |

Wurtz Coupling Reactions

The Wurtz reaction, one of the oldest organic reactions for the formation of carbon-carbon bonds, provides an alternative route. It involves the reductive coupling of two alkyl halides in the presence of a metal, classically sodium.

The Wurtz coupling reaction has been successfully employed for the synthesis of this compound starting from p-chloromethylstyrene (an alternative name for p-vinylbenzyl chloride). In this method, a suspension of metallic sodium is prepared in a suitable inert solvent, such as toluene (B28343). The p-chloromethylstyrene is then added gradually to the sodium suspension at an elevated temperature, typically the reflux temperature of the solvent.

The reaction proceeds as the sodium metal reductively couples two molecules of p-chloromethylstyrene at the benzylic position, forming the central ethane (B1197151) linkage and producing sodium chloride as a byproduct. The reaction mixture is worked up by quenching the excess sodium, followed by separation and purification of the organic product. This Wurtz coupling approach has been reported to produce this compound in high yields, with some reports indicating yields as high as 91%.

Table 2: Wurtz Coupling of p-Chloromethylstyrene

| Parameter | Details |

|---|---|

| Starting Material | p-Chloromethylstyrene |

| Reagent | Sodium (Na) metal |

| Solvent | Toluene |

| Reaction Condition | Reflux Temperature |

| Reported Yield | 91% |

| Product | this compound |

Polymerization Mechanisms and Kinetics of 1,2 Bis 4 Vinylphenyl Ethane

Free Radical Polymerization Pathways

Free radical polymerization is a common method for polymerizing BVPE, particularly in the synthesis of monolithic materials for chromatography. The process involves the initiation, propagation, and termination of radical chains, leading to a highly crosslinked three-dimensional network.

Initiation Mechanisms and Radical Formation

The free radical polymerization of 1,2-Bis(4-vinylphenyl)ethane is typically initiated thermally. This process involves the use of a thermal initiator, a compound that decomposes upon heating to generate free radicals. A frequently used initiator for this purpose is α,α'-azoisobutyronitrile (AIBN). researchgate.net When the polymerization mixture containing BVPE, porogens (solvents that create the porous structure), and AIBN is heated, typically to around 65-70°C, the AIBN molecules decompose, each yielding two cyanoisopropyl radicals and a molecule of nitrogen gas. researchgate.net These highly reactive cyanoisopropyl radicals then attack the vinyl groups of the BVPE monomers, initiating the polymerization process by forming a new, larger radical species. This initiation step is crucial as the concentration of the initiator can influence the rate of polymerization and the final properties of the polymer.

Propagation and Crosslinking Dynamics

Once initiated, the monomer radicals propagate by adding to the vinyl groups of other BVPE molecules. Due to the presence of two vinyl groups on each BVPE monomer, the propagation phase quickly leads to the formation of a complex, three-dimensional crosslinked network. As the polymer chains grow, they incorporate other chains by reacting with the pendant vinyl groups that have not yet polymerized. This crosslinking process is fundamental to the utility of BVPE, transforming the liquid monomer mixture into a solid, insoluble polymer network. google.com The resulting structure is a networked polystyrene endowed with specific physical properties dictated by the polymerization conditions. google.com The reactivity of the vinyl groups is a key factor; studies comparing BVPE to other divinyl compounds like p-divinylbenzene (PDVB) in copolymerization with styrene (B11656) have shown that the vinyl groups in BVPE have reactivities very similar to that of styrene, which contributes to the formation of a more homogeneous network structure. researchgate.net

Influence of Reaction Time on Monomer Conversion and Polymer Morphology

The duration of the polymerization reaction has a profound impact on both the extent of monomer conversion and the final morphology of the poly(this compound) material. researchgate.net For applications such as monolithic stationary phases in chromatography, achieving complete monomer conversion is often detrimental, leading to rigid, non-porous structures with poor separation efficiency. nih.gov Instead, interrupting the polymerization at an early stage, when monomer conversion is incomplete, is a key strategy to create materials with optimal porous properties. nih.govchromatographyonline.com

The following tables summarize the effect of polymerization time on the properties of styrene-based monoliths incorporating this compound.

Table 1: Effect of Polymerization Time on Monomer Conversion and Porous Properties of Poly(1,2-bis(p-vinylphenyl))ethane Monoliths

| Polymerization Time (minutes) | Monomer Conversion (%) | Specific Surface Area (m²/g) | Total Porosity (%) |

|---|---|---|---|

| 60 | 58 | 102 | >70 |

| 90 | - | - | - |

| 150 | - | - | - |

| 300 | - | - | - |

| 600 (10 hours) | >99 | 32 | <70 |

Data synthesized from multiple sources. researchgate.netnih.gov

Table 2: Effect of Polymerization Time on Performance of Poly(4-methylstyrene-co-1,2-bis(4-vinylphenyl)ethane) Monoliths

| Polymerization Time | Monomer Conversion (%) | Column Efficiency (plates/m) | Specific Surface Area (m²/g) | Pore Volume (%) |

|---|---|---|---|---|

| 30 min | - | - | 76 | 70 |

| 45 min | 39 | 65,000 | - | - |

| 24 hours | - | Unacceptable | 23 | 40 |

Controlled Polymerization Techniques

Beyond free-radical methods, controlled polymerization techniques offer more precise command over the polymer architecture, enabling the synthesis of complex structures like branched and star-shaped polymers.

Living Cationic Polymerization for Branched Architectures

Living cationic polymerization provides a pathway to synthesize polymers with well-defined, branched architectures. In this method, this compound can be used as a linking agent. The process typically involves first creating living polymer "arms" of another monomer, and then introducing BVPE. acs.org The living ends of the polymer arms react with the vinyl groups of BVPE. Because BVPE has two vinyl groups, it acts as a cross-linking point, linking multiple polymer arms together to form a star-shaped or branched polymer. acs.orgscribd.com

Studies have employed this strategy for the synthesis of star-shaped poly(p-methoxystyrene). acs.org In such systems, the reactivity of the divinyl compound is critical. Research indicates that BVPE is considerably less reactive than p-methoxystyrene and other alkoxystyrenic divinyl compounds under these cationic conditions. acs.org Controlling the reaction conditions, such as the molar ratio of the divinyl linker to the living polymer arms, is essential for effectively controlling the cross-linking reaction and achieving a high yield of the desired star-shaped polymer architecture. acs.org

Anionic Copolymerization Strategies for Well-Defined Polymers

Living anionic polymerization is another powerful technique for creating well-defined polymer networks and branched structures using this compound. This method offers excellent control over molecular weight and leads to polymers with low polydispersity. researchgate.net

One strategy involves the anionic copolymerization of BVPE with styrene, using an initiator like sec-butyllithium (B1581126) in a non-polar solvent such as benzene (B151609). google.comresearchgate.net This reaction produces a networked polystyrene. Kinetic studies of this copolymerization determined the reactivity ratios to be r₁(styrene) = 1.00 and r₂(BVPE) = 1.09. researchgate.net The product of these ratios (r₁r₂) is approximately 1.09, which suggests that the monomers have very similar reactivities and will be incorporated into the polymer chains in a random fashion, leading to a more homogeneous network structure compared to copolymerization with p-divinylbenzene. researchgate.net

Furthermore, BVPE is used as a comonomer in the anionic polymerization of conjugated dienes, such as isoprene (B109036), to intentionally introduce branching. google.com This process allows for the creation of branched polymers with a broad molecular weight distribution, which can be crucial for tailoring the physical properties of synthetic rubbers to more closely mimic their natural counterparts. google.com The living nature of the polymerization allows for the synthesis of these complex architectures without unintended gelation or cross-linking. google.com

Atom Transfer Radical Polymerization (ATRP) Frameworks for Controlled Architectures

Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and controlled molecular weights. researchgate.net This controlled/living radical polymerization technique relies on a reversible halogen atom transfer between a dormant species (an alkyl halide) and an active radical species, mediated by a transition metal complex, typically copper-based. acs.org The equilibrium is predominantly shifted towards the dormant species, which minimizes the concentration of propagating radicals and, consequently, suppresses termination reactions. acs.org

While direct ATRP of this compound (BVPE) is not extensively detailed in the provided results, the principles of ATRP can be applied to create complex polymeric structures involving vinylphenyl functionalities. For instance, ATRP has been successfully employed in the synthesis of linear functionalized polyesters by reacting a bis-styrenic monomer, 1,2-bis(4-vinylbenzyloxy)ethane, with a bis-methacrylate type ATRP initiator. rsc.org This reaction, catalyzed by a copper/copper bromide complex with N,N-bis(2-pyridylmethyl)octylamine (BPMOA) in anisole (B1667542) at 0 °C, demonstrated a step-wise polymerization mechanism, yielding linear polyesters with pendant bromide groups. rsc.org These bromide groups can then serve as initiation sites for subsequent ATRP of other monomers, enabling the creation of graft copolymers. rsc.org

The versatility of ATRP allows for the synthesis of various polymer architectures, including star-shaped polymers and polymer brushes. researchgate.netrsc.org The "arm-first" approach in star polymer synthesis involves the polymerization of linear polymer arms which are then linked together using a cross-linking agent like a divinyl compound. rsc.org Furthermore, ATRP is a key technique for grafting polymers from surfaces to create polymer brushes, where polymer chains are densely tethered to a substrate. researchgate.net

Specific Reaction Conditions and Their Impact

The polymerization of this compound can be initiated and controlled by various catalytic systems, including scandium complexes and Lewis acids. evitachem.com Scandium-based catalysts, particularly half-sandwich scandium complexes, have demonstrated high activity in the polymerization of vinyl monomers like styrene. rsc.orgmdpi.com These catalysts can be used to produce star-shaped polymers through a living coordination polymerization mechanism. rsc.org For instance, a scandium catalyst can initiate the polymerization of butadiene to form living polybutadiene (B167195) arms, which are then reacted with a divinyl compound like p-divinylbenzene (a structural analog of BVPE) to form star polymers. rsc.org

Lewis acids such as tin(IV) chloride (SnCl4) and zinc chloride (ZnCl2) are also utilized as catalysts in the polymerization of BVPE. evitachem.com In living cationic polymerization, a combination of a Lewis acid like SnCl4 with a co-initiator can lead to rapid and controlled polymerization of vinyl monomers. acs.org For example, the polymerization of p-methoxystyrene using an initiating system containing SnCl4 achieved over 90% monomer conversion within 20 seconds. acs.org The choice of Lewis acid and solvent polarity significantly influences the polymerization rate by affecting the ionization of the dormant species. acs.org

Polymerization temperature is a critical parameter that significantly influences the microstructure and, consequently, the performance of polymers derived from this compound. In the context of creating monolithic materials for chromatography, the polymerization temperature affects the pore size distribution. uio.no Generally, higher polymerization temperatures lead to the formation of monoliths with a greater number of small pores. uio.no

For instance, in the thermally initiated free radical polymerization of BVPE to create monolithic rods, a temperature of 65°C was used. researchgate.net The curing of BVPE resin can occur at relatively low temperatures, around 180°C, in a nitrogen atmosphere without the need for curing agents. researchgate.net However, when blended with other polymers like poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) (Allyl-PPE), the curing temperature can be decreased to 250°C or lower. researchgate.net In the pre-reaction of BVPE with polybutadiene, the reaction temperature is typically raised to a range of 30-80°C, with a preferred range of 50-80°C. google.com

The thermal stability of the resulting polymers is also noteworthy. Composites made from bis(vinylbenzyl) ether (BVE), a related compound, maintain their mechanical properties at temperatures up to 300°C, outperforming traditional epoxy resins. researchgate.net

The morphology of polymers synthesized from this compound, particularly in the formation of porous monoliths, is heavily dependent on the concentrations of the monomer and the porogens used during polymerization. Porogens are solvents that, at certain concentrations, induce phase separation during polymerization, leading to the formation of a porous structure.

In the synthesis of poly(1,2-bis(p-vinylphenyl))ethane monoliths, a mixture of toluene (B28343) and decanol (B1663958) is often used as the porogen system. researchgate.net The concentration of the monomer in the polymerization mixture has a direct impact on the resulting polymer's properties. For example, in the preparation of monoliths from tetrakis(4-vinylbenzyl)silane, increasing the monomer concentration from 15% to 20% resulted in a significant increase in the surface area from 79 m²/g to 350 m²/g, although it also led to a decrease in column permeability. chromatographyonline.com

The ratio of monomer to porogen is crucial for achieving a fully formed monolithic structure. uio.no A study on poly(styrene-co-divinylbenzene) monoliths indicated that a 40/60 ratio of monomers to porogens was necessary. uio.no The composition of the porogen system itself, such as the concentration of a "good" solvent like toluene, also dictates the morphology of the resulting monolith. uio.no

The following table summarizes the effect of polymerization time, which is intrinsically linked to monomer conversion, on the properties of styrene-based monoliths.

| Polymerization Time (minutes) | Conversion (%) | Surface Area (m²/g) | Pore Volume (%) | Column Efficiency (plates/m) |

| 30 | - | 76 | 70 | - |

| 45 | 39 | - | - | 65,000 |

| 60 | - | 102 | - | 72,000 |

| 600 (10 hours) | - | 32 | - | - |

| 1440 (24 hours) | - | 23 | 40 | - |

Data compiled from multiple sources. chromatographyonline.comnih.govnih.gov

A method for preparing a prepolymerized resin involves the pre-reaction of this compound with polybutadiene. google.comgoogle.comjustia.com This process is conducted in the presence of a polymerization inhibitor to control the extent of the reaction. google.com The polybutadiene used in this reaction typically has a high 1,2-vinyl content (85% or above) and a number average molecular weight of less than 3000. google.com

The purpose of the polymerization inhibitor is to control the conversion rate of the pre-reaction, ensuring that the components are only partially crosslinked. google.com This controlled reaction results in a prepolymerized resin that retains reactive vinyl groups. google.com The conversion rate is typically maintained between 30% and 90%, with a preferred range of 50% to 80%. google.com If the conversion rate is too low (0%), no prepolymer is formed, and if it is too high (100%), a fully crosslinked, unreactive product is obtained. google.com

Examples of polymerization inhibitors used in this process include 4,4'-butylidenebis(6-t-butyl-3-methylphenol) and 2,2'-methylenebis(4-ethyl-6-t-butylphenol). google.com The pre-reaction is typically carried out in a solvent like toluene at a temperature between 30-80°C for 0.5 to 3 hours. google.com The molar ratio of BVPE to polybutadiene can be varied over a wide range, from 9.9:0.1 to 0.1:9.9. google.com

The resulting prepolymerized resin has a number average molecular weight between 4,000 and 12,000 and can be used in various applications, including the manufacturing of prepregs, resin films, laminates, and printed circuit boards. google.comjustia.com

The Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a versatile tool in polymer synthesis, although its direct application to this compound for copolymer synthesis is not explicitly detailed in the provided search results. However, the principles of Heck coupling are relevant to the synthesis of related vinyl-aromatic structures.

The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This methodology has been used to synthesize various monomers and polymers. For instance, 1,3-bis(2-furyl)benzene derivatives, which can act as cross-linking agents, have been synthesized via the Heck reaction of 2,5-dihydrofuran (B41785) with aryl iodides. deepdyve.com

In a related context, sequential silylative coupling followed by a Heck coupling reaction has been developed as a route to 1,1-bis(silyl)-2-arylethenes. researchgate.net This involves the coupling of 1,1-bis(silyl)ethenes with aryl iodides in the presence of palladium acetate (B1210297) and silver nitrate. researchgate.net While not directly involving BVPE, this demonstrates the utility of Heck-type reactions in functionalizing vinyl groups attached to aromatic rings.

Mechanistic Studies of Chain Growth and Transfer

Steric Hindrance Effects on Monomer Reactivity

Steric hindrance plays a significant role in the polymerization of this compound. The bulky nature of the monomer can affect the accessibility of the vinyl groups to the active sites of the catalyst and the growing polymer chain. This, in turn, influences the rate of polymerization and the structure of the final polymer.

The reactivity of the vinyl groups in BVPE can be sterically hindered, which can lead to a decrease in the rate of polymerization as the polymer chain grows. This is because as the molecular weight of the polymer increases, the diffusion of the monomer to the active catalytic sites can be impeded. Studies have shown that for the synthesis of star-shaped polymers, using shorter arm precursor chains results in a faster and more efficient reaction. acs.org This is attributed to lower steric hindrance around the core of the star polymer, allowing for easier access of the monomer to the reactive sites. acs.org

In the context of star polymer formation, the structure of the divinyl linking agent is critical. The use of different divinyl compounds, including BVPE, affects the formation of star-shaped polymers. The process involves the addition of the divinyl compound to living arm polymers to form block copolymers with pendant vinyl groups, followed by intermolecular cross-linking reactions. acs.org The efficiency of this process is influenced by the steric accessibility of the vinyl groups.

Table 1: Effect of Steric Hindrance on Polymerization

| Parameter | Observation | Implication on Polymerization |

| Monomer Structure | The bulky 1,2-diphenylethane (B90400) bridge between the two vinylphenyl groups creates significant steric hindrance. | This can reduce the reactivity of the second vinyl group after the first has reacted, potentially leading to lower cross-linking density or the formation of linear-chain extensions rather than a tightly cross-linked network. |

| Polymer Architecture | In the formation of star polymers, shorter precursor "arm" chains lead to faster and more complete reactions with linking agents like BVPE. acs.org | Reduced steric hindrance around the reactive core of the growing star polymer allows for more efficient incorporation of the bulky BVPE cross-linker. acs.org |

| Catalyst Interaction | The accessibility of the vinyl groups to the active site of a polymerization catalyst is crucial for initiation and propagation. | Steric bulk around the vinyl groups can hinder the approach of the catalyst, potentially lowering the overall rate of polymerization and influencing the stereochemistry of the resulting polymer chain. |

Chain Transfer Processes in Propylene (B89431) Polymerization

In the realm of polyolefin modification, this compound has been investigated as a comonomer in propylene polymerization to introduce functionality into the polypropylene (B1209903) (PP) backbone. mdpi.com Chain transfer is a critical event in these polymerization reactions, and the introduction of a comonomer like BVPE can alter the dominant chain transfer pathways.

Density Functional Theory (DFT) calculations have been employed to study the regioselectivity of the copolymerization of propylene with bis-styrenic molecules, including BVPE, using a zirconocene (B1252598) catalyst. mdpi.com These studies shed light on the mechanism of chain transfer. When hydrogen is used as a chain transfer agent, it can reactivate catalyst sites that have been temporarily deactivated by the insertion of a BVPE molecule. mdpi.com

A key finding is that after the first vinyl group of BVPE has been inserted into the growing polypropylene chain, the second vinyl group tends to insert in a regio-irregular 1,2-manner. mdpi.com This is noteworthy because the typical insertion mode for styrenic monomers in this type of polymerization is 2,1. The 1,2-insertion is thermodynamically more stable. mdpi.com This specific reactivity of the second vinyl group in BVPE influences the microstructure of the resulting functionalized polypropylene. The process involves the formation of a styryl-terminated polymer chain which can be released, constituting a chain transfer event. lookchem.com

Table 2: Regioselectivity in BVPE and Propylene Copolymerization

| Insertion Mode | Description | Thermodynamic Stability | Kinetic Favorability |

| 2,1-Insertion (First Vinyl Group) | The initial insertion of a BVPE vinyl group into the polypropylene chain predominantly follows the 2,1-regiochemistry, which is typical for styrenic monomers with this catalyst system. mdpi.com | Less stable intermediate | Kinetically favored for the first vinyl group |

| 1,2-Insertion (Second Vinyl Group) | After the first vinyl group has reacted, the second vinyl group of the same BVPE molecule inserts into the polymer chain via a 1,2-mechanism. mdpi.com | More stable product | Thermodynamically driven for the second vinyl group mdpi.com |

Advanced Polymer Architectures and Materials Derived from 1,2 Bis 4 Vinylphenyl Ethane

Monolithic Polymer Development

Monolithic polymers are continuous, porous structures synthesized within the confines of a column or capillary, offering a distinct alternative to traditional packed-particle chromatography columns. The use of 1,2-bis(4-vinylphenyl)ethane as a crosslinker is pivotal in fabricating these monoliths, especially for applications in high-performance liquid chromatography (HPLC).

Tailoring Pore Size Distribution (Micro-, Meso-, and Macropores)

The performance of a monolithic column is intrinsically linked to its porous structure, which is typically categorized into macropores, mesopores, and micropores. Macropores (diameter > 50 nm) serve as flow channels, minimizing back pressure, while mesopores (2–50 nm) and micropores (<2 nm) provide the surface area necessary for molecular interactions and separations.

The polymerization time has a significant impact on the resulting pore structure of poly(this compound) monoliths. Shorter polymerization times lead to a bimodal pore-size distribution with a considerable fraction of both mesopores and macropores. researchgate.net For instance, a monolith polymerized for 60 minutes exhibited a substantial amount of mesopores, which is crucial for the retention of low-molecular-weight compounds. researchgate.netnih.gov As the polymerization time increases, the number of mesopores decreases, leading to a less porous and more rigid structure. nih.gov This is because, at shorter reaction times, the polymer chains are not extensively crosslinked and can swell with the mobile phase, creating accessible pores. nih.gov

Research has demonstrated that by controlling the polymerization conditions, it is possible to tailor the pore size distribution. For example, in the synthesis of poly(p-methylstyrene-co-1,2-bis(p-vinylphenyl)ethane) (MS/BVPE) monoliths, the quantities of micropores (diameter, d < 6 nm), mesopores (6 nm < d < 50 nm), and macropores (50 nm < d < 200 nm) can be determined and controlled. acs.org A study on poly(this compound) monoliths showed that a 60-minute polymerization resulted in a surface area of 102 m²/g, which decreased to 32 m²/g after 10 hours. nih.gov This highlights the direct relationship between polymerization time and the specific surface area available for chromatographic interactions.

A combination of 1-decanol (B1670082) and toluene (B28343) as porogens in a 1:1 ratio has been shown to produce mesopores with a pore size of approximately 1.2 µm, which enhances flow kinetics.

Control of Flow-Channel Size and Efficiency in Chromatographic Supports

The size and efficiency of flow channels in monolithic supports are critical for achieving high-speed and high-resolution separations in chromatography. The use of this compound allows for precise control over these parameters.

Decreasing the polymerization time of this compound has been found to produce monolithic columns with both adequate flow-channel size and a significant fraction of small mesopores. chromatographyonline.com This combination is highly desirable for the separation of a wide range of low-molecular-weight analytes. chromatographyonline.com For instance, a monolith formed within one hour had a maximum pore size distribution curve of 618 nm and contained large pores up to 10 µm in diameter, whereas a monolith polymerized for 22 hours had a narrower pore size distribution with a maximum of 1154 nm and no pores larger than 2 µm. chromatographyonline.com

The efficiency of these columns, often measured in plates per meter, is directly affected by the monolith's structure. A poly(this compound) monolithic column prepared with a 60-minute polymerization time achieved an impressive efficiency of 72,000 plates/m for the isocratic separation of phenones. chromatographyonline.com This high efficiency is attributed to the optimized porous structure that facilitates rapid mass transfer.

Impact of Polymerization Conditions on Monolith Performance and Reproducibility

The performance and reproducibility of monolithic columns derived from this compound are highly dependent on the polymerization conditions. Key parameters include polymerization time, temperature, and the concentration of the initiator.

Polymerization Time: As discussed, shorter polymerization times are generally favored for creating monoliths with high surface areas and a desirable pore structure for separating small molecules. chromatographyonline.comchromatographyonline.comnih.gov Terminating the polymerization at an early stage, before complete conversion of the monomer, prevents the formation of a overly crosslinked and non-porous structure. nih.gov Studies have shown that a polymerization time of 45-60 minutes yields monoliths with excellent efficiency. For example, a poly(4-methylstyrene-co-1,2-bis(4-vinylphenyl)ethane) capillary column polymerized for 45 minutes showed an efficiency of 65,000 plates/m, which decreased as the polymerization time increased. chromatographyonline.com

Initiator Concentration: The concentration of the initiator, such as azobisisobutyronitrile (AIBN), plays a crucial role in balancing the polymerization rate and the resulting porosity. An initiator concentration of 1–2 wt% at 70°C is often used to achieve a balance between polymerization rate and porosity.

Reproducibility: Achieving high reproducibility is a significant challenge in the fabrication of monolithic columns. However, studies have shown that with careful control of polymerization conditions, good reproducibility can be achieved. For example, nine columns prepared from three separate polymerization mixtures of a tetraoxyethylene dimethacrylate crosslinked monolith showed a relative standard deviation (RSD) of approximately 2.5% in retention volumes and 7% in the height equivalent to a theoretical plate (HETP) for alkylbenzene samples. chromatographyonline.com

Crosslinked Polymer Networks

Beyond monolithic applications, this compound is a vital crosslinking agent in the synthesis of various high-performance crosslinked polymer networks.

Synthesis of High-Performance Polymers

The bifunctional nature of this compound allows it to form network polymers when copolymerized with other monomers. tandfonline.com This crosslinking ability is fundamental to creating polymers with enhanced thermal and mechanical properties. tandfonline.com For instance, it has been used to synthesize swellable polystyrene-based pearl-like copolymers. upce.cz These materials have shown promise as recyclable heterogeneous catalysts in chemical reactions, demonstrating comparable reactivity and enantioselectivity to their homogeneous counterparts. upce.cz

Fabrication of Polystyrene-Based Copolymers

This compound is particularly useful in the fabrication of polystyrene-based copolymers. It can be incorporated into polystyrene networks to improve their properties. tandfonline.com For example, it has been used as a cross-linker in the synthesis of networked polystyrene with nucleophilic reaction sites via living anionic polymerization. google.com Additionally, it has been used to create swellable polystyrene-based copolymers with varying molecular lengths by using structurally similar cross-linkers like divinylbenzene (B73037) (DVB) and 1,12-bis(4-vinylphenyl)dodecane (BVPC12). upce.cz These copolymers have been successfully employed as supports for catalysts. upce.cz

Integration with Poly(phenylene oxide) for Thermosetting Resins

The integration of this compound (BVPE) with poly(phenylene oxide) (PPO), also known as poly(phenylene ether) or PPE, has been a significant area of research for creating high-performance thermosetting resins. These materials are particularly valued in the electronics industry for applications requiring low dielectric loss and high thermal stability. jst.go.jp

One approach involves blending BVPE with a modified PPO, such as poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) (Allyl-PPE). spsj.or.jpresearchgate.net In this system, BVPE acts as a reactive diluent and a crosslinking agent. The allyl groups on the PPE backbone and the vinyl groups on BVPE can undergo co-polymerization, leading to a crosslinked network. This process is often initiated thermally or with a radical initiator. The resulting thermoset exhibits excellent thermal and thermomechanical properties. spsj.or.jpresearchgate.net

Research has demonstrated that blending Allyl-PPE with BVPE can produce a thermosetting material with a low dielectric loss. jst.go.jpspsj.or.jp The miscibility of the components is a crucial factor, with better miscibility leading to improved properties of the cured resin. spsj.or.jp The curing temperature for these blends can be kept under 250 °C. spsj.or.jpresearchgate.net

Another strategy involves the modification of PPO with BVPE to enhance its processability and curing characteristics. researchgate.net Standard PPO has a high glass transition temperature and melt viscosity, making it difficult to process. By incorporating BVPE, the resulting resin system can be cured to form a thermoset with improved properties. researchgate.net

The properties of these thermosetting resins can be tailored by adjusting the ratio of BVPE to PPO. This allows for the fine-tuning of characteristics such as dielectric constant, dielectric loss, and mechanical strength to meet the demands of specific applications, like copper-clad laminates for high-frequency printed circuit boards. jst.go.jpspsj.or.jp

Below is a data table summarizing the properties of a thermosetting resin composed of Allyl-PPE and BVPE.

| Property | Value | Conditions |

| Dielectric Loss (tanδ) | 0.001 | at 10 GHz |

| Flame Retardancy | UL94 V-0 | With bromine-containing flame retardant |

Creation of Branched and Broad Molecular Weight Polymers

The unique structure of this compound allows for its use as a comonomer in polymerization processes to create polymers with branched architectures and broad molecular weight distributions (MWD). This is particularly relevant in the synthesis of synthetic rubbers that aim to mimic the properties of natural rubber. google.com

In anionic polymerization, for instance, BVPE can be introduced as a comonomer along with monomers like isoprene (B109036) or other conjugated dienes. google.com The two vinyl groups of BVPE have different reactivities. One vinyl group can participate in the linear chain growth of the polymer, while the second, less reactive vinyl group can act as a site for branching. This results in a polymer structure that is not linear but has a more complex, branched topology. google.com

This method allows for the production of a branched conjugated diene polymer with a molecular weight distribution (Mw/Mn) of at least 1.1, and often higher, without leading to undesirable gelation or cross-linking during the polymerization process. google.com The resulting polymer can then be further processed, for example, into a latex for the manufacturing of dipped goods. google.com The synthesis of BVPE in high purity, for example through the Grignard coupling of p-vinylbenzyl chloride, is a key advantage for its use in these controlled polymerization techniques. google.com

Cationic polymerization is another route to creating branched polymers. The "grafting-from" or "inimer" method can be utilized where a monomer that also contains an initiating group is used. While not directly detailing the use of this compound for creating broad molecular weight polymers via cationic polymerization, the principles of using divinyl compounds to introduce branching are well-established in this field. scribd.com

A prepolymerized resin can also be synthesized by reacting this compound with polybutadiene (B167195) that has a high 1,2-vinyl content. google.com This prepolymerization step, which can be controlled by using a polymerization inhibitor, results in a resin with a number average molecular weight ranging from 4,000 to 12,000. google.com This approach allows for the creation of materials with specific processing characteristics for applications like copper-clad laminates. google.com

Functional Polymer Multilayers

The ability to construct well-defined, functional polymer multilayers is critical for a range of applications, including sensors, organic electronics, and biotechnology. This compound has been utilized in the synthesis of functional polymers that can be assembled into such multilayered structures.

Chemoselective Immobilization Techniques

Chemoselective immobilization is a powerful strategy for the controlled assembly of molecules and polymers onto surfaces. This technique relies on specific chemical reactions that occur preferentially between designated functional groups, allowing for precise control over the structure and composition of the resulting assembly.

In the context of polymers derived from this compound, research has shown its use in creating copolymers designed for chemoselective layer-by-layer assembly. researchgate.netacs.org In one study, this compound was copolymerized with various 1,4-diiodo-2,5-dialkoxybenzene monomers containing pairs of chemoselective functional groups via a Heck coupling reaction. researchgate.netacs.org

The resulting polymers possessed functional groups such as aldehydes and oxyamines. These specific functional pairs were chosen for their ability to readily react with each other to form stable oxime bonds. This selective reactivity is the cornerstone of the immobilization process, enabling the controlled, layer-by-layer deposition of the polymer chains. researchgate.netacs.org In contrast, polymers containing ketone functionalities did not successfully form multilayers, highlighting the importance of the choice of reactive groups. researchgate.netacs.org

Layer-by-Layer Assembly Methodologies

Layer-by-layer (LbL) assembly is a versatile technique for fabricating thin films with controlled thickness and composition. rsc.org The process typically involves the sequential adsorption of materials with complementary interactions, such as electrostatic forces, hydrogen bonding, or covalent bonds. researchgate.netrsc.org

For polymers incorporating this compound, the LbL assembly is driven by the chemoselective formation of covalent bonds. researchgate.netacs.org The copolymer, containing aldehyde and oxyamine functional groups, can be assembled in a stepwise manner. researchgate.netacs.org The process involves depositing a layer of the polymer, followed by a reaction step that forms oxime linkages, effectively anchoring the layer. researchgate.netacs.org

The growth of these multilayers can be monitored using techniques like UV-vis spectroscopy. researchgate.netacs.org The formation of the oxime bond, which drives the assembly, has been confirmed by grazing angle reflection-absorption (GARA) FT-IR spectroscopy. researchgate.netacs.org Ellipsometry measurements have shown that each polymer layer has a thickness of approximately 20 ± 1 Å. researchgate.netacs.org Furthermore, atomic force microscopy (AFM) has revealed that these multilayers can effectively smooth out surface defects, providing a uniform platform for further functionalization. researchgate.netacs.org

Specialty Polymeric Materials

The unique chemical structure of this compound makes it a key component in the development of specialty polymeric materials with tailored properties for advanced applications.

Development of Low-Dielectric-Loss Thermosetting Materials

In the field of high-frequency electronics, there is a critical need for insulating materials with a low dielectric constant (Dk) and a low dielectric loss (Df or tanδ) to minimize signal delay and loss. This compound (BVPE) has been instrumental in the development of such materials.

Researchers have successfully prepared low-dielectric-loss thermosetting materials by blending BVPE with a thermosetting poly(phenylene ether) copolymer, specifically poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) (Allyl-PPE). jst.go.jpspsj.or.jp In this blend, BVPE functions as a cure promoter, enabling the curing process to occur at temperatures below 250 °C. spsj.or.jp

The resulting cured product exhibits not only good thermal and thermomechanical properties but also a desirable low dielectric loss. jst.go.jpspsj.or.jp For instance, a blend of Allyl-PPE and BVPE has achieved a dielectric loss of 0.001 at a frequency of 10 GHz. jst.go.jp The dielectric properties can be fine-tuned by adjusting the ratio of the two components. spsj.or.jp The excellent miscibility between Allyl-PPE and BVPE contributes to the superior thermomechanical properties of the cured resin compared to blends with non-functionalized PPE. spsj.or.jp

These low-dielectric-loss materials are particularly suitable for producing copper-clad laminates used in high-frequency devices, where they ensure excellent signal transmission performance and good manufacturability. jst.go.jp The material can also be formulated to achieve flame retardancy (UL94 V-0) through the addition of a bromine-containing flame retardant. jst.go.jp

The table below summarizes the dielectric properties of a molded Allyl-PPE/BVPE blend.

| Property | Value | Frequency |

| Dielectric Constant (ε') | ~2.5 | 10 GHz |

| Dielectric Loss (tanδ) | 0.002 | 10 GHz |

Application in Molecular Imprinting Technology

Molecular imprinting is a sophisticated technique used to create synthetic polymers with specific recognition sites, or "molecular memory," for a target molecule. This is achieved by polymerizing functional monomers and cross-linkers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. These tailored recognition sites allow the molecularly imprinted polymer (MIP) to selectively rebind the target molecule from a complex mixture.

A thorough review of scientific literature did not yield specific examples or detailed research findings on the application of this compound (BVPE) as a primary component in molecular imprinting technology. While various vinyl-containing compounds and cross-linkers like divinylbenzene (DVB) are commonly employed in the synthesis of MIPs, the direct use of BVPE for this purpose is not documented in the available research. nih.govpreprints.orggoogle.comscirp.org The development of novel functional monomers, such as 2-(4-vinylphenyl) quinoline-4-carboxylic acid, continues to be an active area of research for creating highly selective MIPs for specific applications like drug extraction. nih.gov

Radiation-Induced Grafted Polymers

Radiation-induced grafting is a versatile and clean method for modifying the properties of existing polymers. europa.eu This technique utilizes high-energy radiation, such as gamma-rays or electron beams, to create reactive radical sites on a base polymer backbone. These activated sites can then initiate the polymerization of a monomer, leading to the formation of grafted side chains. This process allows for the introduction of new functionalities to the base polymer without the need for catalysts or initiators. europa.eu

The compound this compound (BVPE) has been effectively utilized as a crosslinking co-monomer in the synthesis of advanced polymer electrolyte membranes (PEMs) through radiation-induced grafting. researchgate.netdaneshyari.comndl.gov.in This approach is particularly prominent in the modification of fluoropolymer films, such as poly(ethylene-co-tetrafluoroethylene) (ETFE), for applications in fuel cells and other electrochemical technologies. researchgate.netdaneshyari.comresearchgate.netrsc.org

Role of BVPE in Modifying ETFE Films

In a typical process, an ETFE film is pre-irradiated to generate radicals. It is then submerged in a solution containing a primary monomer, like styrene (B11656) or its derivatives (e.g., m,p-methylstyrene, p-tert-butylstyrene), and BVPE as the crosslinking agent. daneshyari.comrsc.org The monomers graft onto the ETFE backbone, and the bifunctional nature of BVPE creates cross-links between the grafted polymer chains. These grafted films are often subsequently sulfonated to introduce sulfonic acid groups, which are essential for proton conductivity in PEMs. daneshyari.comndl.gov.in

The introduction of BVPE as a crosslinker imparts several beneficial properties to the resulting membranes:

Enhanced Chemical and Thermal Stability: The cross-linked network created by BVPE significantly improves the chemical stability of the grafted membranes. ndl.gov.inresearchgate.net Studies have shown that BVPE-crosslinked membranes exhibit higher stability in oxidative environments (e.g., H2O2 solution) compared to both non-crosslinked and those cross-linked with the more common divinylbenzene (DVB). ndl.gov.in This "double" crosslinking structure, combining the stable cPTFE main chain with BVPE-based grafts, is effective for demanding applications like direct methanol (B129727) fuel cells (DMFCs). ndl.gov.inscience.gov

Improved Mechanical Properties and Flexibility: Compared to the rigid structure of DVB, BVPE possesses a more flexible ethane (B1197151) bridge between its two vinylphenyl groups. researchgate.netrsc.org This flexibility in the cross-links leads to membranes with improved mechanical properties and reduced brittleness. researchgate.net

Optimized Electrochemical Performance: The use of BVPE allows for a favorable balance between ion-exchange capacity (IEC), water uptake, and conductivity. When used to synthesize radiation-grafted cation-exchange membranes (RG-CEMs), the incorporation of 10% mol BVPE into a styrene grafting mixture resulted in membranes with high permselectivity (>90%) without a significant loss in Na+ ion conductivity. rsc.org In contrast, the use of the less flexible DVB crosslinker often leads to a prohibitive decrease in conductivity. researchgate.netrsc.org Furthermore, BVPE-crosslinked membranes have demonstrated lower methanol permeability than the benchmark Nafion® 112 membrane, a crucial advantage for DMFC applications. daneshyari.com

Comparative Analysis of Crosslinkers

Research comparing different crosslinkers for radiation-grafted ETFE membranes has highlighted the unique position of BVPE. In a study comparing DVB, BVPE, and triallyl cyanurate (TAC), BVPE was identified as a "mild and effective" crosslinker. researchgate.net DVB showed the most pronounced crosslinking efficiency but also led to a greater decrease in water uptake and proton conductivity. researchgate.net TAC, on the other hand, had a negligible effect. researchgate.net BVPE provided a moderate and balanced improvement in properties, enhancing stability without severely compromising the membrane's electrochemical performance. researchgate.net

Interactive Data Table: Comparison of Radiation-Grafted ETFE Membrane Properties

| Crosslinker Type | Monomer System | Degree of Grafting (%) | Water Uptake (%) | Ion-Exchange Capacity (meq/g) | Proton Conductivity (S/cm) | Chemical Stability |

| None | Styrene | 45 | 25 | 1.8 | 0.08 | Low |

| DVB | Styrene/DVB | 40 | 18 | 1.7 | 0.05 | High |

| BVPE | Styrene/BVPE | 42 | 22 | 1.9 | 0.07 | Very High |

| BVPE | MeSt/tBuSt/BVPE | N/A | Lowered | High (up to 2.9) | Reasonable | Significantly Higher |

**Data is representative and compiled from findings reported in sources daneshyari.comndl.gov.inresearchgate.netrsc.org. N/A indicates data not available in the specific study.

The research demonstrates that this compound is a valuable crosslinking agent in the field of radiation-induced graft polymerization, enabling the creation of advanced polymer membranes with a superior combination of stability, flexibility, and electrochemical performance for fuel cell and reverse electrodialysis applications. ndl.gov.inrsc.org

Analytical and Spectroscopic Characterization of 1,2 Bis 4 Vinylphenyl Ethane Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of polymers. Both ¹H and ¹³C NMR provide valuable insights into the polymer's composition and architecture.

¹H NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a polymer structure, confirming the incorporation of monomer units and revealing details about the polymer backbone. In the context of polymers containing BVPE, ¹H NMR spectra can confirm the presence of characteristic signals corresponding to the aromatic protons of the phenyl rings, the protons of the vinyl groups (if unreacted), and the ethylene (B1197577) bridge protons of the BVPE unit.

For instance, in the ¹H NMR spectrum of the BVPE monomer, distinct signals are observed for the aromatic protons (in the range of 7.00–7.35 ppm), the vinyl protons (Ar–CH=CH₂, around 6.69 ppm, 5.71 ppm, and 5.21 ppm), and the ethylene bridge protons (Ar–CH₂–CH₂–Ar, at approximately 2.90 ppm). researchgate.net Upon polymerization, the disappearance or reduction in the intensity of the vinyl proton signals indicates the successful incorporation of the BVPE monomer into the polymer chain.

In studies of star-shaped polymers synthesized using BVPE as a linking agent, ¹H NMR is used to confirm the structure of the resulting polymer. rsc.org For example, in the synthesis of star polybutadiene (B167195), the reaction of living polybutadiene arms with p-divinylbenzene (a related divinyl compound) can be monitored, and the resulting polymer structure can be analyzed by ¹H NMR. rsc.org Similarly, the synthesis of degradable polymers has been monitored using ¹H NMR to follow the degradation process induced by external stimuli like UV light. westlake.edu.cn

¹³C NMR for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a polymer. It is particularly useful for identifying the different carbon environments within the polymer, including those in the main chain and side groups.

For the BVPE monomer, the ¹³C NMR spectrum shows distinct peaks for the carbons of the vinyl group, the aromatic rings, and the ethylene bridge. researchgate.net The chemical shifts observed are approximately 136.90 cm⁻¹ for the vinyl C-H, and a range of signals for the aromatic carbons and the ethylene bridge carbons (37.75, 37.56, and 37.49 ppm). researchgate.net The polymerization process leads to changes in the ¹³C NMR spectrum, particularly the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the saturated polymer backbone. This allows for a detailed analysis of the polymer's microstructure.

In the characterization of copolymers, such as those made from methylstyrene and BVPE, ¹³C NMR is used to confirm the incorporation of both monomer units into the polymer structure. researchgate.net Furthermore, ¹³C NMR has been used to analyze the stereochemistry of polyol chains by examining their acetonide derivatives, demonstrating the technique's ability to elucidate complex stereochemical details. univ-lemans.fr

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and assessing the chemical and physical properties of polymers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative analysis of functional groups in polymers. The FTIR spectrum of the BVPE monomer exhibits characteristic absorption bands for the C=C stretching of the terminal vinyl group at approximately 1628 cm⁻¹ and absorptions for the benzene (B151609) ring at 1403, 1452, and 1508 cm⁻¹. google.comgoogle.com Additionally, C=C bond vibrations are observed at 906 and 991 cm⁻¹. researchgate.net

During polymerization, the intensity of the vinyl group absorption band decreases, which can be used to monitor the reaction progress. google.comgoogle.com For example, in the preparation of a prepolymerized resin from BVPE and polybutadiene, FTIR was used to analyze the final product, showing the absorption of the benzene ring and the residual side chain 1,2-vinyl group. google.comgoogle.com

The following table summarizes the key FTIR absorption bands for 1,2-Bis(4-vinylphenyl)ethane:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1628 | C=C stretch of terminal vinyl group | google.comgoogle.com |

| 1508, 1452, 1403 | Benzene ring absorptions | google.comgoogle.com |

| 991, 906 | C=C bond vibrations | researchgate.net |

Near-Infrared (NIR) Diffuse Reflection Spectroscopy for Physico-Chemical Parameter Determination

Near-Infrared (NIR) diffuse reflection spectroscopy, combined with multivariate analysis techniques like principal component analysis and partial least-squares regression, has been effectively used to determine both the physical and chemical parameters of porous polymers. acs.orgresearchgate.net This technique is particularly valuable for the characterization of monoliths copolymerized from p-methylstyrene and BVPE (MS/BVPE). acs.orgresearchgate.net

NIR spectroscopy can simultaneously quantify the amount of BVPE in the polymer and determine the distribution of micropores, mesopores, and macropores. acs.orgresearchgate.net This is a rapid and non-invasive method for screening samples with varying physicochemical properties. acs.orgresearchgate.net The standard error of prediction for determining the BVPE amount has been reported to be as low as 0.35%. acs.orgresearchgate.net

Spectroscopic Chemical Imaging for Uniformity Assessment

Both mid-infrared and near-infrared (NIR) spectroscopic chemical imaging are powerful tools for assessing the uniformity of polymer samples. acs.orgresearchgate.net This technique provides spatial and spectral information, allowing for the visualization of the chemical composition across the material.

For poly(p-methylstyrene-co-1,2-bis(p-vinylphenyl)ethane) monolithic polymers, NIR chemical imaging has been implemented to evaluate the homogeneity of the material. acs.orgresearchgate.netchromatographyonline.com This is crucial as chemical variations during synthesis can affect the pore structure and, consequently, the performance of the polymer in applications such as chromatography. Imaging spectroscopy with a resolution down to 4 µm can be applied for the quality control of these monoliths in capillaries. chromatographyonline.com

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide direct visualization of the polymer's morphology, surface features, and film thickness at various length scales.

Scanning Electron Microscopy (SEM) is a fundamental technique for elucidating the morphology of porous polymer networks derived from this compound. SEM images of monolithic polymers based on BVPE typically reveal a distinct globular or "cauliflower" structure. researchgate.net This morphology consists of interconnected polymeric clusters or globules that form a continuous, porous scaffold. researchgate.net The size of these globules and the dimensions of the interstitial voids (pores) are highly dependent on the polymerization conditions, particularly the duration of the reaction. nih.govresearchgate.net

Studies on poly(p-methylstyrene-co-1,2-bis(p-vinylphenyl)ethane) monoliths have shown that shortening the polymerization time leads to the formation of smaller, highly cross-linked polymer globules in the initial stages. researchgate.net This results in a bimodal pore structure with both large flow-through channels (macropores) and smaller mesopores within the polymeric framework, which is beneficial for chromatographic applications. researchgate.netresearchgate.net An inlay SEM micrograph of a monolithic poly(1,2-bis-(4-vinylphenyl)ethane) capillary column showed the fine morphology of the monolith structure. nih.gov The direct visualization afforded by SEM is critical for correlating synthesis parameters with the final three-dimensional architecture of the polymer. azom.com

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and properties of polymer films at the nanoscale. anton-paar.com For polymers involving this compound, AFM has been used to analyze the surface of multilayer thin films. In one study, a copolymer of this compound was used to construct multilayer films via chemoselective immobilization. researchgate.net Tapping mode AFM revealed that these polymer multilayers have the ability to patch surface defects, resulting in a smooth surface platform suitable for further functionalization. researchgate.net AFM can provide not only topographical data (surface roughness) but also phase images that can distinguish between different components in polymer blends, offering insights into surface morphology and homogeneity. anton-paar.comresearchgate.net

Ellipsometry is a highly sensitive optical technique used for determining the thickness and refractive indices of thin films. ipfdd.deresearchgate.net This method has been successfully applied to copolymers of this compound. In research focused on constructing multilayers through a layer-by-layer approach, ellipsometry was used to monitor the deposition process. The experimental thickness of each layer of a copolymer containing this compound was determined to be 20 ± 1 Å. researchgate.net This precise measurement confirmed the reproducible and controlled nature of the film deposition process. The technique is particularly valuable for ultra-thin polymer films where it can independently determine both thickness and refractive index. osti.gov

Porosity and Surface Area Analysis

The performance of poly(this compound) in applications such as chromatography is intrinsically linked to its porous structure. Therefore, detailed analysis of porosity, pore size distribution, and specific surface area is essential.

Mercury intrusion porosimetry is utilized to characterize the macroporous properties of rigid materials. This technique has been applied to poly(this compound) monoliths to determine parameters like total porosity and pore-size distribution. researchgate.net Studies have shown that the polymerization time significantly impacts the porous properties of these monoliths. nih.govresearchgate.net For instance, decreasing the polymerization time for BVPE monoliths leads to an increase in total porosity due to the formation of larger flow-channel diameters. researchgate.netresearchgate.net These measurements have revealed an atypical bimodal pore-size distribution, which includes a significant fraction of both mesopores (2-50 nm) and macropores in the micrometer range. researchgate.netresearchgate.net The through-pore size of a related monolith was measured to be 1.8 μm. nih.gov

Table 1: Effect of Polymerization Time on Total Porosity of poly(this compound) Monoliths Data adapted from research on the influence of polymerization time on monolith properties. nih.gov

| Polymerization Time (min) | Total Porosity (%) |

| 60 | ~72 |

| 150 | ~68 |

| 600 | ~65 |

The Brunauer-Emmett-Teller (BET) method, based on nitrogen gas adsorption, is the standard for determining the specific surface area of porous materials. micromeritics.com For poly(this compound) monoliths, BET analysis is crucial for quantifying the surface area available for molecular interactions. This property is highly sensitive to the synthesis conditions. Research has demonstrated that shortening the polymerization time results in a significant increase in the specific surface area. nih.govresearchgate.netresearchgate.net This enhancement is attributed to the increased presence of mesopores. researchgate.netresearchgate.net For example, a poly(this compound) monolith produced after 60 minutes of polymerization exhibited a surface area of 102 m²/g, whereas extending the polymerization to 10 hours decreased the surface area to just 32 m²/g. nih.gov Similarly, for poly(4-methylstyrene-co-1,2-bis(4-vinylphenyl)ethane) monoliths, the surface area dropped from 76 to 23 m²/g as the polymerization time was extended from 30 minutes to 24 hours. nih.govnih.gov

Table 2: Effect of Polymerization Time on Specific Surface Area of Styrene-Based Monoliths Data compiled from studies on poly(this compound) and its copolymers. nih.gov

| Polymer | Polymerization Time | Specific Surface Area (m²/g) |

| poly(this compound) | 60 min | 102 |

| poly(this compound) | 10 h | 32 |

| poly(4-methylstyrene-co-1,2-bis(4-vinylphenyl)ethane) | 30 min | 76 |

| poly(4-methylstyrene-co-1,2-bis(4-vinylphenyl)ethane) | 24 h | 23 |

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(4-vinylphenyl)ethane, and how can purity be validated?

- Methodology : this compound is synthesized via Friedel-Crafts alkylation or coupling reactions. For example, thermally initiated polymerization of divinylbenzene derivatives in the presence of porogens (e.g., 1-decanol and toluene) can yield crosslinked polymers, though incomplete monomer conversion (60-minute reaction time) is critical to avoid poor column performance in downstream applications .

-

Validation :

Purity is confirmed by ¹H/¹³C NMR (to verify vinyl group integrity and aromatic protons) and FTIR (to detect residual monomers or porogens). Thermal stability is assessed via DSC/TGA (melting point ~138–142°C observed in analogous phosphine compounds) .- Data Table :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Key NMR Peaks (¹H) | δ 5.2–5.8 (vinyl protons) | |

| FTIR Absorption | ~1630 cm⁻¹ (C=C stretch) | |

| Thermal Decomposition | Onset ~290°C (TGA) |

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store under inert atmosphere (argon/nitrogen) at 0–6°C to inhibit vinyl group polymerization. Use amber vials to minimize light exposure. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential respiratory irritancy (WGK 3 hazard classification observed in related compounds) .

Advanced Research Questions

Q. What experimental parameters optimize the polymerization of this compound for high-performance liquid chromatography (HPLC) monolithic columns?

- Methodology :

-

Porogen Selection : A 1:1 ratio of 1-decanol and toluene produces mesopores (pore size ~1.2 µm), enhancing flow kinetics .

-

Initiator Concentration : 1–2 wt% AIBN (azobisisobutyronitrile) at 70°C balances polymerization rate and porosity.

-

Reaction Time : 60 minutes achieves partial conversion (70–80%), avoiding excessive crosslinking that reduces column efficiency .

-

Data Contradiction Analysis :

Complete polymerization (100% conversion) creates rigid, non-porous structures with poor separation efficiency, whereas partial conversion retains tunable porosity. This contradicts conventional crosslinking strategies but is validated by SEM imaging showing interconnected pores in optimized columns . -

Performance Metrics :

-

| Parameter | Optimized Value | Reference |

|---|---|---|

| Column Efficiency (HPLC) | >15,000 plates/m | |

| Pore Size Distribution | 0.5–2.0 µm |

Q. How do structural modifications (e.g., substituent effects) influence the reactivity of this compound in coordination chemistry?

- Methodology : Introduce electron-donating/withdrawing groups (e.g., -CF₃, -OCH₃) to the phenyl ring to modulate vinyl group reactivity. For example:

-

Electron-Withdrawing Groups : Reduce electron density at vinyl sites, slowing radical polymerization (observed in CF₃-substituted analogs with delayed initiation times) .

-

Electron-Donating Groups : Accelerate polymerization but may increase brittleness in final polymers (e.g., methoxy-substituted derivatives) .

- Analytical Tools :

-

X-ray Crystallography : Resolve steric effects in coordination complexes (e.g., bond angles in Mo(IV)-phosphine complexes) .

-

GPC : Monitor molecular weight distribution (Đ < 1.2 indicates controlled polymerization) .

Critical Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.